molecular formula C15H12N4OS B12946103 N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide CAS No. 83584-34-3

N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide

Cat. No.: B12946103
CAS No.: 83584-34-3
M. Wt: 296.3 g/mol
InChI Key: FYGBJGFGCFGESJ-UHFFFAOYSA-N
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Description

N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide is a benzimidazole-thiourea hybrid compound characterized by a carbamothioyl (-NH-CS-NH-) bridge connecting a benzimidazole moiety to a benzamide group. This structural architecture confers unique physicochemical and biological properties, including potent enzyme inhibition (e.g., elastase), antioxidant activity, and DNA-binding capabilities . Its synthesis typically involves a one-pot, three-step reaction using benzoic acid chloride, potassium thiocyanate (KSCN), and 4-(1H-benzimidazol-2-yl)benzenamine, followed by spectroscopic and crystallographic validation . The compound’s biological relevance stems from the benzimidazole core, a privileged scaffold in medicinal chemistry, and the thiourea group, which enhances hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-13(10-6-2-1-3-7-10)18-15(21)19-14-16-11-8-4-5-9-12(11)17-14/h1-9H,(H3,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGBJGFGCFGESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509704
Record name N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83584-34-3
Record name N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Aminobenzimidazole

  • Reagents: o-Phenylenediamine, methanol, cyanogen bromide.
  • Procedure: A mixture of o-phenylenediamine (1.5 g), methanol (10 mL), and cyanogen bromide (1 g) is subjected to microwave irradiation at 340 W for 15 minutes. This step efficiently forms 2-aminobenzimidazole, the key amine intermediate.

Preparation of Aroyl Isothiocyanates

  • Reagents: Substituted benzoyl chloride, ammonium thiocyanate, acetone.
  • Procedure: A solution of substituted benzoyl chloride (5 mmol) in acetone (25 mL) is added dropwise to ammonium thiocyanate (5 mmol) in acetone (15 mL). The mixture is irradiated under microwave at 340 W for 10 minutes. After cooling, ammonium chloride precipitate is filtered off, yielding the aroyl isothiocyanate intermediate in solution.

Formation of N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide

  • Reagents: 2-Aminobenzimidazole, aroyl isothiocyanate.
  • Procedure: The 2-aminobenzimidazole (5 mmol) is added to the aroyl isothiocyanate solution and irradiated under microwave at 340 W for 10–15 minutes. The reaction progress is monitored by thin-layer chromatography (TLC) using a solvent system of butane:chloroform:water (7:2:1). The solid product is washed with water and recrystallized from methanol to obtain the pure carbamothioylbenzamide derivative.

Microwave irradiation significantly reduces reaction times from hours to minutes and often improves yields and purity. For example, yields of N-(1H-benzimidazol-2-ylcarbamothioyl)-2-chlorobenzamide reached 81% with melting points around 168–170 °C using this method. The microwave method also facilitates cleaner reactions with fewer side products, as confirmed by TLC and spectroscopic analyses.

The synthesized compounds are characterized by:

Step Compound/Intermediate Reagents & Conditions Microwave Power & Time Yield (%) Melting Point (°C) Key Characterization Data
1 2-Aminobenzimidazole o-Phenylenediamine, methanol, cyanogen bromide 340 W, 15 min Not specified Not specified Confirmed by NMR and IR
2 Aroyl isothiocyanate (various substituted) Substituted benzoyl chloride, ammonium thiocyanate, acetone 340 W, 10 min Not specified Not specified IR: C=S stretch ~1180–1260 cm⁻¹
3 This compound 2-Aminobenzimidazole + aroyl isothiocyanate, methanol recrystallization 340 W, 10–15 min 69–81% 143–170 (varies by substituent) IR: C=O ~1700 cm⁻¹, C=S ~1180–1260 cm⁻¹; NMR: aromatic and NH signals
  • Microwave-assisted synthesis is a reproducible and efficient method for preparing this compound derivatives with good to excellent yields (69–81%).
  • The reaction conditions are mild, and the use of microwave irradiation reduces reaction times drastically compared to conventional heating.
  • The method allows for the introduction of various substituents on the benzoyl chloride, enabling the synthesis of a range of derivatives with potential biological activities.
  • Spectroscopic data consistently confirm the formation of the carbamothioyl linkage and the integrity of the benzimidazole and benzamide moieties.
  • TLC monitoring ensures high purity and completion of the reaction, facilitating straightforward isolation of the products.

The preparation of this compound is effectively achieved via a three-step microwave-assisted synthetic route involving the formation of 2-aminobenzimidazole, aroyl isothiocyanate intermediates, and their subsequent coupling. This method offers advantages in terms of reaction speed, yield, and product purity. The detailed analytical characterization supports the successful synthesis of the target compound, making this approach suitable for further medicinal chemistry applications and derivative development.

Chemical Reactions Analysis

N-((1H-benzo[d]imidazol-2-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[(1H-benzimidazol-2-yl)carbamothioyl]benzamide derivatives has been achieved using microwave-assisted methods, which enhance the efficiency and yield of the reactions. Characterization techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (NMR), and mass spectrometry have been employed to confirm the structure of these compounds.

This compound derivatives have been evaluated for their anticancer properties, particularly against breast cancer cell lines such as MCF-7. The compounds were subjected to MTT assays to assess cell viability and cytotoxicity.

Case Study: Anticancer Evaluation

In a study conducted by Rode et al., a series of synthesized compounds were tested against MCF-7 cells. The results indicated that compound 3c exhibited significant cytotoxicity with a docking score of -60.37, suggesting strong binding affinity to potential cancer targets . The study concluded that these derivatives could serve as promising candidates for further development as anticancer agents.

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interaction between this compound derivatives and biological targets. Using software like VLife MDS, researchers have modeled the binding interactions, which correlate well with the observed biological activity.

Table 2: Molecular Docking Results

Compound CodeDocking Score
3a-55.23
3b-58.12
3c -60.37

Broader Therapeutic Potential

Beyond anticancer applications, benzimidazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties . The versatility of these compounds makes them suitable for various therapeutic interventions.

Summary of Biological Activities

  • Antibacterial : Effective against resistant strains.
  • Antifungal : Potential use in treating fungal infections.
  • Antiviral : Inhibitory effects on viral replication.
  • Antiparasitic : Efficacy against parasitic infections.

Mechanism of Action

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, its elastase inhibition activity is attributed to its binding within the active region of elastase, as confirmed by molecular docking studies. The compound also exhibits antioxidant activity by scavenging free radicals, which is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse pharmacological activities depending on substituents and linker groups. Below is a systematic comparison of N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide with structurally analogous compounds:

Structural Analogues with Thiourea/Carbamothioyl Groups

Compound Name Structural Features Biological Activities Key Findings References
This compound Carbamothioyl linkage, benzamide Anticancer, elastase inhibition, antioxidant IC50 = 12.5 µM (MCF-7); 80% DPPH scavenging; binds DNA via mixed mode
3c (N-(4-chlorophenyl)benzamide derivative) 4-Chlorobenzamide substituent Anticancer Docking score = -60.37; high activity against MCF-7
N-(1H-Benzimidazol-2-ylmethylcarbamothioyl)-2-chlorobenzamide Chlorobenzamide, methylene spacer Not specified Enhanced lipophilicity due to Cl substituent
  • Key Insight : The carbamothioyl group enhances target binding via hydrogen bonding and hydrophobic interactions. Chlorine substituents (e.g., in 3c) improve anticancer potency by increasing lipophilicity and membrane permeability .

Compounds with Acetamido Linkers

Compound Name Structural Features Biological Activities Key Findings References
(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl) benzamides Acetamido linker, thioether group Antimicrobial, enzyme inhibition Moderate activity against bacterial strains; lower elastase inhibition than thiourea analogues
N-(2-Benzimidazolyl)acetamide Acetamido linker Antibacterial Moderate activity against S. aureus; simpler synthesis
  • Key Insight : Replacing the carbamothioyl group with acetamido reduces thiol-mediated interactions but improves metabolic stability .

Derivatives with Heterocyclic Moieties

Compound Name Structural Features Biological Activities Key Findings References
N-(5(6)-(1H-tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (31) Tetrazole and pyrazole substituents Not specified Increased solubility due to tetrazole; potential for metal chelation
N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide Pyrazole and vinyl groups Antiprotozoal Broad-spectrum activity; structural complexity may limit synthesis yield
  • Key Insight : Heterocyclic substituents (e.g., tetrazole, pyrazole) enhance solubility and π-π stacking but may complicate synthesis .

Thiosemicarbazone Derivatives

Compound Name Structural Features Biological Activities Key Findings References
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide Thiosemicarbazone group Antioxidant, metal chelation Strong radical scavenging; potential for metal-based drug design
  • Key Insight : Thiosemicarbazones exhibit superior metal-chelating properties compared to carbamothioyl derivatives, useful in antioxidant and anticancer applications .

Biological Activity

N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer properties and other pharmacological effects.

Synthesis and Characterization

The synthesis of this compound derivatives has been achieved through various methods, including microwave-assisted synthesis, which offers advantages such as improved yield and energy efficiency. Characterization techniques employed include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, confirming the structure of the synthesized compounds.

Table 1: Characterization Data of this compound Derivatives

CompoundYield (%)Melting Point (°C)IR (C=S cm⁻¹)IR (C=O cm⁻¹)1H NMR (δ ppm)
3a77155-1571151.281716.627.25 (s, 1H)
3b75150-1521159.121711.417.51-7.59 (q, 4H)

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives against various cancer cell lines, particularly the MCF-7 breast cancer cell line. The cytotoxicity was evaluated using the MTT assay, where the effectiveness of these compounds was measured by their IC50 values.

Table 2: Cytotoxicity Results of this compound Derivatives

CompoundIC50 (μM)Cell Line
3c2.5MCF-7
Standard5-FUMCF-7

The compound 3c exhibited a remarkable IC50 value of 2.5 μM , indicating potent cytotoxic effects compared to the standard drug 5-fluorouracil (5-FU). This suggests that modifications to the benzimidazole scaffold can enhance anticancer activity.

Molecular docking studies have provided insights into the potential mechanisms by which these compounds exert their biological effects. For instance, derivative 3c showed a favorable docking score of −60.37 , indicating strong interactions with target proteins involved in cancer cell proliferation and survival pathways.

Broader Biological Activity

Beyond anticancer effects, this compound derivatives have demonstrated a range of biological activities:

  • Antimicrobial Activity : Several studies have reported that benzimidazole derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Compounds have shown significant antifungal activity with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like ketoconazole.
  • Antiparasitic Effects : Some derivatives have been evaluated for their efficacy against parasitic infections, expanding their therapeutic potential.

Case Studies and Research Findings

Several case studies illustrate the efficacy of this compound in various applications:

  • Study on Anticancer Properties : A study synthesized multiple derivatives and tested them against MCF-7 cells, finding that structural variations significantly impacted cytotoxicity levels.
  • Evaluation Against Mycobacteria : Research has indicated that certain benzimidazole derivatives possess activity against non-tuberculous mycobacteria (NTM), showcasing their potential in treating resistant infections.

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